molecular formula C10H13ClO B12440052 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol

3-(4-Chloro-2-methyl-phenyl)-propan-1-ol

Cat. No.: B12440052
M. Wt: 184.66 g/mol
InChI Key: HEEUTFLEJHLHGZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is an organic compound with the molecular formula C10H13ClO It is a derivative of phenol, where the phenyl group is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol can be achieved through several methods. One common approach involves the alkylation of 4-chloro-2-methylphenol with propylene oxide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-chloro-2-methylphenol

    Reagent: Propylene oxide

    Catalyst: Sodium hydroxide (NaOH)

    Solvent: Ethanol

    Reaction Conditions: The reaction mixture is heated to reflux for several hours.

The product is then purified through distillation or recrystallization to obtain this compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents is carefully controlled to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methyl-phenyl)-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: 3-(4-Chloro-2-methyl-phenyl)-propan-1-one

    Reduction: 3-(4-Chloro-2-methyl-phenyl)-propane

    Substitution: 3-(4-Methoxy-2-methyl-phenyl)-propan-1-ol (if methoxide is used)

Scientific Research Applications

3-(4-Chloro-2-methyl-phenyl)-propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: A precursor in the synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol.

    3-Chloro-4-methylphenyl isocyanate: Another compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a chlorine atom on the phenyl ring, which imparts distinct chemical and physical properties

Biological Activity

3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is an organic compound characterized by a chlorophenyl group attached to a propanol chain. Its molecular formula is C9H11ClO, and it exists as a clear, colorless to yellow liquid at room temperature. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of aldo-keto reductase inhibitors. These inhibitors are crucial in various metabolic pathways, particularly in the metabolism of carbohydrates and lipids. The compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism and the detoxification processes in the liver.

Target Enzymes

  • Aldo-Keto Reductase : Involved in the reduction of aldehydes and ketones, playing a significant role in steroid metabolism and detoxification.
  • Cytochrome P450 : A family of enzymes that catalyze the oxidation of organic substances, crucial for drug metabolism.

Cellular Effects

The compound exhibits diverse effects on different cell types. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, studies indicate that it may modulate apoptotic pathways, impacting cell survival and proliferation.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of related compounds within its structural class. While specific data on this compound's antimicrobial activity is limited, compounds with similar structures have demonstrated efficacy against various pathogens:

Pathogen Activity Reference
E. coliInhibition observed
Staphylococcus aureusModerate inhibition
Candida albicansVariable effectiveness

Synthesis and Characterization

Research has indicated that derivatives of this compound can be synthesized through various chemical reactions involving alkoxymethylation and hydroxyphenyl modifications. These derivatives have been tested for biological activity, showing promising results in both antioxidant and antimicrobial assays .

Antioxidant Activity

In studies assessing antioxidant capacity, related compounds exhibited significant free radical scavenging abilities. For example, derivatives were tested using the DPPH radical scavenging method, yielding results that suggest potential applications in reducing oxidative stress .

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

3-(4-chloro-2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H13ClO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3

InChI Key

HEEUTFLEJHLHGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CCCO

Origin of Product

United States

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